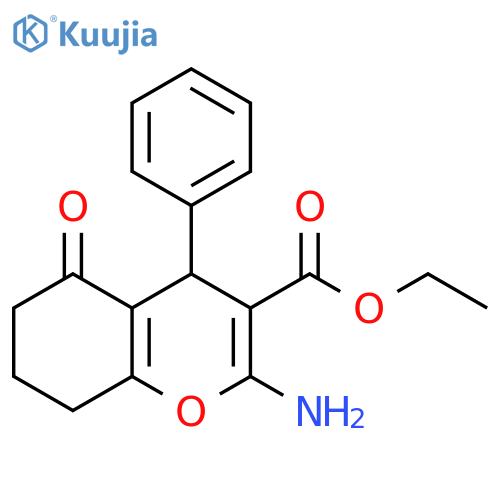

Cas no 107752-85-2 (ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

107752-85-2 structure

商品名:ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

CAS番号:107752-85-2

MF:C18H19NO4

メガワット:313.347765207291

CID:4570406

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

- 4H-1-Benzopyran-3-carboxylic acid, 2-amino-5,6,7,8-tetrahydro-5-oxo-4-phenyl-, ethyl ester

-

- インチ: 1S/C18H19NO4/c1-2-22-18(21)16-14(11-7-4-3-5-8-11)15-12(20)9-6-10-13(15)23-17(16)19/h3-5,7-8,14H,2,6,9-10,19H2,1H3

- InChIKey: QXZCEKVRMZMOKL-UHFFFAOYSA-N

- ほほえんだ: C1(N)OC2CCCC(=O)C=2C(C2=CC=CC=C2)C=1C(OCC)=O

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E174280-1mg |

Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

107752-85-2 | 1mg |

$ 80.00 | 2022-06-05 | ||

| A2B Chem LLC | AI70001-1mg |

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

107752-85-2 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AI70001-10mg |

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

107752-85-2 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| TRC | E174280-2.5mg |

Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

107752-85-2 | 2.5mg |

$ 155.00 | 2022-06-05 | ||

| TRC | E174280-0.5mg |

Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

107752-85-2 | 0.5mg |

$ 50.00 | 2022-06-05 | ||

| A2B Chem LLC | AI70001-1g |

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

107752-85-2 | >90% | 1g |

$1295.00 | 2024-04-20 | |

| A2B Chem LLC | AI70001-5mg |

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

107752-85-2 | >90% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AI70001-500mg |

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

107752-85-2 | >90% | 500mg |

$720.00 | 2024-04-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00886830-1g |

Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

107752-85-2 | 90% | 1g |

¥4193.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392049-1g |

Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

107752-85-2 | 90% | 1g |

¥6289.00 | 2024-08-09 |

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 関連文献

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

107752-85-2 (ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬